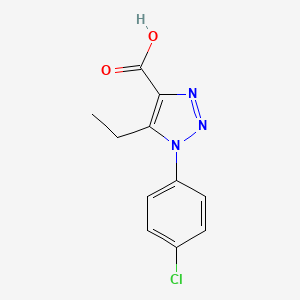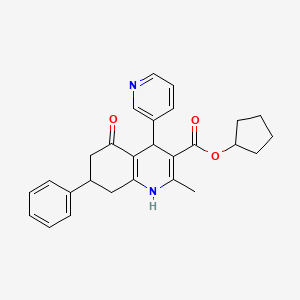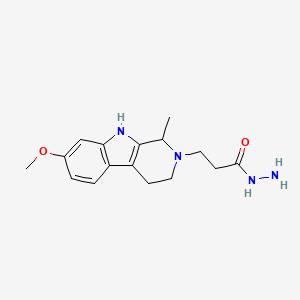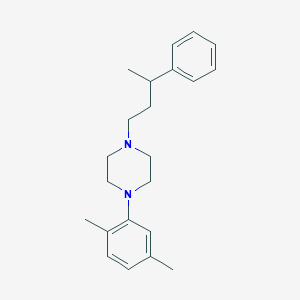![molecular formula C16H17BrO3 B4938592 1-[3-(4-bromophenoxy)propoxy]-2-methoxybenzene](/img/structure/B4938592.png)
1-[3-(4-bromophenoxy)propoxy]-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-bromophenoxy)propoxy]-2-methoxybenzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to investigate the role of β2-adrenergic receptors in various physiological and pathological processes.
Wirkmechanismus
1-[3-(4-bromophenoxy)propoxy]-2-methoxybenzene 118,551 selectively blocks β2-adrenergic receptors by binding to the receptor and preventing the binding of endogenous ligands such as epinephrine and norepinephrine. This results in a decrease in intracellular cyclic AMP (cAMP) levels and downstream signaling pathways that are activated by β2-adrenergic receptor activation.
Biochemical and Physiological Effects
This compound 118,551 has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound 118,551 can inhibit the proliferation of cancer cells by blocking β2-adrenergic receptor signaling pathways. In vivo studies have shown that this compound 118,551 can decrease airway hyperresponsiveness in animal models of asthma. This compound 118,551 has also been shown to decrease blood glucose levels in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[3-(4-bromophenoxy)propoxy]-2-methoxybenzene 118,551 in lab experiments is its selectivity for β2-adrenergic receptors. This allows researchers to selectively block β2-adrenergic receptor signaling pathways without affecting other signaling pathways. One limitation of using this compound 118,551 is its relatively low potency compared to other β2-adrenergic receptor antagonists. This may require higher concentrations of this compound 118,551 to achieve the desired effect in lab experiments.
Zukünftige Richtungen
There are several future directions for research involving 1-[3-(4-bromophenoxy)propoxy]-2-methoxybenzene 118,551. One area of research is the role of β2-adrenergic receptors in cancer progression and metastasis. Another area of research is the development of more potent and selective β2-adrenergic receptor antagonists for use in lab experiments and potential clinical applications. Additionally, the use of this compound 118,551 in combination with other drugs or therapies may provide new insights into the role of β2-adrenergic receptors in various diseases.
Synthesemethoden
1-[3-(4-bromophenoxy)propoxy]-2-methoxybenzene 118,551 can be synthesized through a multi-step process starting with 1,2-dimethoxybenzene. The first step involves the bromination of 1,2-dimethoxybenzene to form 4-bromo-1,2-dimethoxybenzene. The second step involves the reaction of 4-bromo-1,2-dimethoxybenzene with 3-chloropropylamine to form 3-(4-bromophenoxy)propylamine. The third step involves the reaction of 3-(4-bromophenoxy)propylamine with 2-methoxybenzoyl chloride to form this compound 118,551.
Wissenschaftliche Forschungsanwendungen
1-[3-(4-bromophenoxy)propoxy]-2-methoxybenzene 118,551 is commonly used in scientific research to investigate the role of β2-adrenergic receptors in various physiological and pathological processes. It is often used as a tool to selectively block β2-adrenergic receptors in vitro and in vivo. Some of the research areas where this compound 118,551 has been used include asthma, cardiovascular diseases, diabetes, and cancer.
Eigenschaften
IUPAC Name |
1-bromo-4-[3-(2-methoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO3/c1-18-15-5-2-3-6-16(15)20-12-4-11-19-14-9-7-13(17)8-10-14/h2-3,5-10H,4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENLGFDUWDFTRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCOC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N-isopropylacetamide](/img/structure/B4938512.png)

![4-anilino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4938522.png)
![2-(4-bromo-3,5-dimethylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B4938526.png)
![2-[benzyl({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)amino]ethanol](/img/structure/B4938530.png)
![N-butyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4938546.png)

![3-(benzylsulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B4938549.png)
![11-(2,4,5-trimethoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4938551.png)



![[(9-oxo-7-propoxy-9H-fluoren-2-yl)oxy]acetic acid](/img/structure/B4938604.png)
![2-cyano-3-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-propenethioamide](/img/structure/B4938612.png)
